![molecular formula C84H54 B14217017 9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] CAS No. 817642-20-9](/img/structure/B14217017.png)
9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes multiple aromatic rings and phenylene linkages. It is primarily used in the development of advanced materials, particularly in the field of organic electronics.
準備方法
The synthesis of 9,9’-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of anthracene derivatives with fluorenyl compounds in the presence of a catalyst. The reaction conditions often involve high temperatures and the use of solvents such as toluene or dichloromethane. Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces hydrogenated derivatives.
科学的研究の応用
9,9’-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its fluorescent properties make it useful in imaging and diagnostic applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is a key component in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism by which this compound exerts its effects is primarily related to its electronic properties. The multiple aromatic rings and phenylene linkages allow for efficient electron transport and fluorescence. In OLEDs, for example, it acts as an electron-transport layer, facilitating the efficient injection and transport of electrons from the cathode to the emissive layer .
類似化合物との比較
Compared to other similar compounds, 9,9’-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] stands out due to its unique structural features and superior electronic properties. Similar compounds include:
These compounds share some structural similarities but differ in their specific applications and electronic properties.
特性
CAS番号 |
817642-20-9 |
|---|---|
分子式 |
C84H54 |
分子量 |
1063.3 g/mol |
IUPAC名 |
9-(9,9-diphenylfluoren-2-yl)-10-[3-[10-(9,9-diphenylfluoren-2-yl)anthracen-9-yl]phenyl]anthracene |
InChI |
InChI=1S/C84H54/c1-5-28-59(29-6-1)83(60-30-7-2-8-31-60)75-46-23-21-36-63(75)65-50-48-57(53-77(65)83)81-71-42-17-13-38-67(71)79(68-39-14-18-43-72(68)81)55-26-25-27-56(52-55)80-69-40-15-19-44-73(69)82(74-45-20-16-41-70(74)80)58-49-51-66-64-37-22-24-47-76(64)84(78(66)54-58,61-32-9-3-10-33-61)62-34-11-4-12-35-62/h1-54H |
InChIキー |
VANVZHNSECBISK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC(=CC=C8)C9=C1C=CC=CC1=C(C1=CC=CC=C19)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


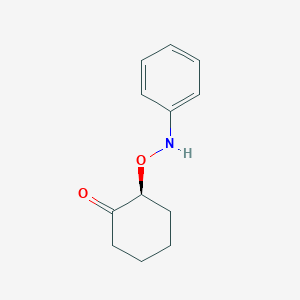
![[(3S,7S,8S,9S,10R,11R,13S,14S)-3,7-bis(methoxycarbonyloxy)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-11-yl] methyl carbonate](/img/structure/B14216941.png)
![6-Methylspiro[3.4]octan-5-one](/img/structure/B14216948.png)

![N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14216960.png)
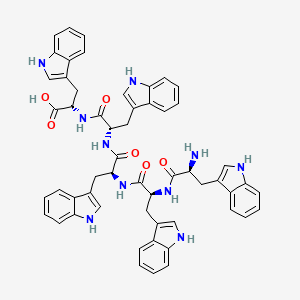
![6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid](/img/structure/B14216968.png)
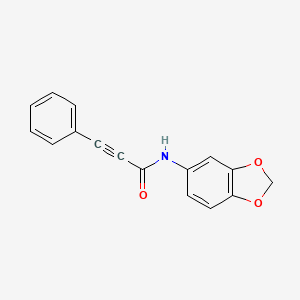
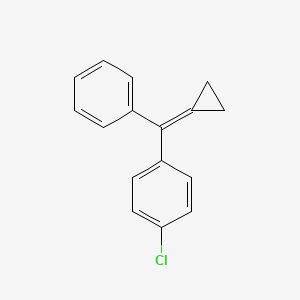
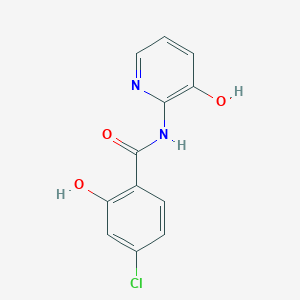
![2-(2',6'-Dimethyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14217007.png)
![N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide](/img/structure/B14217008.png)
![Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol](/img/structure/B14217016.png)

